4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid CAS number
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid CAS number
An In-depth Technical Guide to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid: Synthesis, Stability, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, a key building block in modern medicinal chemistry. We will explore its chemical properties, stability considerations, a validated synthetic pathway, and its primary application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven understanding of this versatile reagent.
Core Compound Identification and Properties
Positive identification and understanding the fundamental properties of a reagent are critical first steps in any successful research campaign.
Nomenclature and CAS Number
The compound is systematically named (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid . It is crucial to distinguish this active boronic acid from its more stable, and frequently used, synthetic precursors.
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Boronic Acid:
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Pinacol Ester Derivative:
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CAS Number: 519054-54-7
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Molecular Formula: C₁₅H₂₂BNO₃
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Molecular Weight: 275.15 g/mol
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The pinacol ester serves as a common, shelf-stable precursor that can be readily converted to the active boronic acid in situ or used directly in many coupling protocols.
Physicochemical Data Summary
While comprehensive experimental data for the boronic acid is not widely published, the following table summarizes its key computed and known properties.
| Property | Value | Source |
| CAS Number | 499769-86-7 | |
| Molecular Formula | C₉H₁₂BNO₃ | [1] |
| Molecular Weight | 193.01 g/mol | [1] |
| Appearance | Expected to be an off-white to pale solid | General knowledge of arylboronic acids |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | General knowledge of arylboronic acids |
| Melting Point | Not definitively published. | N/A |
The Critical Role of Stability: Boronic Acids vs. Boronic Esters
A central challenge in working with arylboronic acids is their inherent instability.[3] They are susceptible to several decomposition pathways, most notably protodeboronation, where the C-B bond is cleaved.[4] This process is often accelerated by changes in pH.[4]
From an experimental standpoint, this instability presents two major issues:
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Inaccurate Stoichiometry: If the reagent degrades upon storage or during reaction setup, the effective concentration will be lower than calculated, leading to poor yields and difficult-to-reproduce results.
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Purification Challenges: Boronic acids can be difficult to purify via standard silica gel chromatography, as the acidic silica can promote decomposition.[5]
To overcome these limitations, boronic acids are frequently converted into more robust derivatives, such as pinacol esters.[3] These esters exhibit significantly enhanced stability, are generally crystalline solids, and are compatible with silica gel chromatography, making them easier to handle, purify, and store.[5][6] For this reason, the synthetic protocol detailed below targets the pinacol ester as the final, isolable product.
Synthesis Pathway and Experimental Protocols
Diagram: Overall Synthetic Workflow
Caption: A robust two-stage synthesis of the target boronic ester.
Protocol 1: Synthesis of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (Intermediate)
This protocol first builds the heterocyclic core and then alkylates the nitrogen atom.
Step 1a: Cyclization to form 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine
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Rationale: This step utilizes a classical Williamson ether synthesis followed by an intramolecular nucleophilic substitution to form the benzoxazine ring. 2-Amino-4-bromophenol serves as the starting material, providing the necessary phenolic oxygen and aniline nitrogen.
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To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in dimethylformamide (DMF, ~5 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
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Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension.
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Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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After cooling to room temperature, pour the reaction mixture into ice-water.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the intermediate, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.
Step 1b: N-Methylation
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Rationale: A strong base like sodium hydride (NaH) is used to deprotonate the secondary amine of the benzoxazine, creating a potent nucleophile that readily reacts with methyl iodide.
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Dissolve the product from Step 1a (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
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Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.
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Stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC/LC-MS).
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Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
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The crude product, 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, can be purified by column chromatography or carried forward if sufficiently pure.
Protocol 2: Synthesis of 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
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Rationale: The Miyaura borylation is a palladium-catalyzed reaction that converts an aryl halide (in this case, our brominated intermediate) into a boronic ester. Bis(pinacolato)diboron serves as the boron source, and a palladium catalyst with a suitable ligand facilitates the transformation.
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In a reaction vessel suitable for heating under an inert atmosphere, combine the brominated intermediate from Protocol 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
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Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
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Evacuate and backfill the vessel with an inert gas (Argon) three times.
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Add anhydrous 1,4-dioxane (~10 mL/mmol).
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Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final pinacol ester product as a solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (or its ester) is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation forges a new carbon-carbon bond between the benzoxazine core and various organic halides or triflates (R-X), enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals.
The reaction requires a palladium catalyst, a base, and a suitable solvent. The base is crucial as it activates the boronic acid/ester, facilitating the key transmetalation step.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 499769-86-7 is not publicly available, data from structurally similar benzoxazine and arylboronic acid compounds suggest the following precautions are necessary. The compound should be handled by trained professionals in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
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Respiratory Protection: Avoid inhaling dust. Use a respirator if ventilation is inadequate.
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Potential Hazards (based on related compounds):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, consider an inert atmosphere to minimize degradation.
References
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Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link][5]
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Kurokawa, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link][6]
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Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link][3]
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Mol-Instincts. (n.d.). (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. Available at: [Link][1]
Sources
- 1. (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID | CAS 499769-86-7 [matrix-fine-chemicals.com]
- 2. 499769-86-7|(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
